Sulprostone is a synthetic prostaglandin E2 (PGE2) analog classified as a prostanoid. [, , , , , ] It acts as a selective agonist for specific prostaglandin E receptors (EP receptors), predominantly the EP3 subtype. [, , , , , , , , , ] In scientific research, Sulprostone serves as a valuable tool to investigate the physiological and pathological roles of EP receptors, particularly EP3, in various biological systems.
Related Compounds
Prostaglandin E2 (PGE2)
Compound Description: Prostaglandin E2 (PGE2) is a naturally occurring prostaglandin that plays a crucial role in various physiological processes, including inflammation, pain, and fever. It exerts its effects by binding to four G protein-coupled receptors: EP1, EP2, EP3, and EP4 [, , , ].
Relevance: PGE2 is the endogenous compound that sulprostone mimics. Sulprostone is a synthetic analog of PGE2, specifically designed to activate EP1 and EP3 receptors with higher selectivity than PGE2 [, , , ]. Understanding the actions of PGE2 provides context for the pharmacological effects of sulprostone.
16,16-Dimethyl Prostaglandin E2
Compound Description: This compound is a synthetic analog of PGE2 with modifications to the omega chain. It exhibits potent relaxant activity in certain vascular smooth muscle, including the rabbit jugular vein [].
Misoprostol
Compound Description: Misoprostol is a synthetic prostaglandin E1 analog with potent uterotonic activity. It is clinically used for various purposes, including the termination of pregnancy and the treatment of postpartum hemorrhage [, , , , ].
Relevance: Misoprostol shares a structural similarity with sulprostone and also interacts with EP receptors, although with different selectivity. In several studies discussed, misoprostol was directly compared to sulprostone for inducing labor or termination of pregnancy. The findings indicate that both compounds effectively induce uterine contractions, but their efficacy, side effect profiles, and patient acceptability may vary depending on the specific clinical context [, , , , ].
11-Deoxy PGE2-1-Alcohol
Compound Description: This compound is a PGE2 analog with modifications to both the cyclopentane ring and the omega chain. It exhibits potent relaxant effects in vascular smooth muscle [].
Relevance: Like sulprostone, 11-deoxy PGE2-1-alcohol acts as an agonist at EP receptors. Its high potency in relaxing the rabbit jugular vein, similar to 16,16-dimethyl PGE2, suggests a preferential activation of the EP2 subtype in this tissue []. The structural differences between these analogs and sulprostone underscore the importance of specific chemical moieties in determining EP receptor selectivity and subsequent pharmacological effects.
11-Deoxy PGE1
Compound Description: A prostaglandin E1 analog, this compound demonstrates potent relaxant activity in vascular smooth muscle preparations [].
GR 63779X
Compound Description: This synthetic prostaglandin E analog is identified as a potential EP3 receptor agonist [].
Butaprost
Compound Description: Butaprost is a synthetic prostaglandin E2 analog recognized for its selectivity towards the EP2 receptor subtype [].
Relevance: In contrast to sulprostone's primary action on EP1 and EP3 receptors, butaprost displays selectivity for EP2, leading to distinct pharmacological effects. Notably, butaprost shows weak relaxant activity in the rabbit jugular vein compared to other PGE2 analogs, suggesting a limited role of EP2 in this specific vascular response [].
Oxoprostol
Relevance: Like sulprostone, oxoprostol is a prostaglandin analog but demonstrates a weaker ability to relax the rabbit jugular vein, suggesting a less pronounced effect on the EP2 receptor subtype compared to sulprostone [].
Iloprost
Compound Description: Iloprost is a synthetic analog of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. It acts primarily through the prostacyclin receptor (IP) [].
Relevance: While not a direct structural analog of sulprostone, iloprost is included due to its shared prostaglandin backbone and its contrasting effect on heart rate in pithed rats. Unlike sulprostone, iloprost does not significantly affect heart rate, indicating that its primary mechanism of action does not involve EP3 receptors, unlike sulprostone [].
AE1-329
Compound Description: AE1-329 is a selective agonist for the EP4 receptor subtype [].
Relevance: Unlike sulprostone, which primarily activates EP1/EP3, AE1-329 specifically targets EP4. Research demonstrates that both AE1-329 and sulprostone can stimulate duodenal bicarbonate secretion, highlighting the distinct roles of different EP receptor subtypes in regulating physiological processes []. This finding underscores the importance of understanding the specific receptor targets of prostaglandin analogs when considering their therapeutic applications.
AE3-208
Compound Description: AE3-208 acts as a selective antagonist of the EP4 receptor subtype [].
Synthesis Analysis
The synthesis of sulprostone involves several key steps starting from a cyclopentane derivative. The process includes:
Formation of the Cyclopentane Ring: This initial step employs specific reagents and catalysts to create the cyclopentane structure.
Introduction of Functional Groups: Hydroxyl and phenoxy groups are introduced through oxidation and substitution reactions.
Final Assembly: The last steps involve coupling the cyclopentane derivative with other molecular fragments to yield sulprostone.
Industrial production emphasizes optimizing these synthetic routes to enhance yield and purity by controlling reaction conditions such as temperature, pressure, and pH.
Molecular Structure Analysis
Sulprostone's molecular structure features a complex arrangement that allows it to mimic natural prostaglandins effectively. The compound exhibits a unique three-dimensional configuration that facilitates its binding to specific receptors in biological systems. Notably, it binds with high affinity to the prostaglandin EP3 receptor compared to other receptors such as EP1, EP2, and EP4.
Structural Data:
Chemical Formula: C23H31NO7S
Molar Mass: 465.56 g/mol
Receptor Binding: Primarily targets the EP3 receptor.
Chemical Reactions Analysis
Sulprostone undergoes various chemical reactions that modify its structure:
Oxidation: Can yield oxidized derivatives.
Reduction: Alters functional groups within the molecule.
Substitution: Introduces new functional groups through various reagents.
Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. The specific conditions of these reactions significantly influence the products formed.
Mechanism of Action
Sulprostone's mechanism of action primarily involves its interaction with the prostaglandin EP3 receptor:
Target Receptor: Sulprostone binds predominantly to the EP3 receptor, leading to enhanced uterine contractions.
Biochemical Pathways: It modulates cyclooxygenase-2 (COX-2) activity, influencing various physiological processes.
Pharmacokinetics: Unlike PGE2, sulprostone is relatively resistant to metabolic degradation, allowing for prolonged activity in biological systems.
The activation of the EP3 receptor by sulprostone triggers a cascade of cellular responses that culminate in physiological effects such as increased uterine contractility.
Physical and Chemical Properties Analysis
Sulprostone exhibits distinct physical and chemical properties:
Solubility: It is soluble in organic solvents but has limited solubility in water.
Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
Irritation Potential: Sulprostone can cause skin irritation and serious eye irritation upon contact.
These properties are critical for its handling in both laboratory research and clinical applications.
Applications
Sulprostone has diverse applications across various fields:
Medical Use: Extensively employed for inducing labor, managing postpartum hemorrhage, and facilitating medical abortions after fetal death.
Research Applications: Utilized as a model compound for studying prostaglandin analogues' chemical properties and biological effects.
Pharmaceutical Development: Investigated for potential therapeutic uses beyond obstetrics, including treatments for stomach ulcers due to its receptor interactions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Highly potent and very selective non-peptide angiotensin AT1 receptor antagonist (IC50 values are 0.7 and > 10000 nM for AT1 and AT2 receptors respectively). Potently inhibits angiotensin II-induced contractions in isolated rabbit aorta (IC50 = 0.2 nM) and reduces blood pressure in hypertensive rats.
Eticlopride is a dopamine D2 and D3 receptor antagonist (Kis = 0.029 and 0.46 nM in MN9D mouse neuronal cells expressing rat D2 and human D3 receptors, respectively). It is selective for dopamine D2 and D3 receptors (IC50s = 1 and 113 nM, respectively) over dopamine D1, α2-adrenergic, and β-adrenergic, histamine H1, and muscarinic receptors (IC50s = 700->100,000 nM), as well as the serotonin (5-HT) receptor subtypes 5-HT1 and 5-HT2 (IC50s = 6,200 and 830, respectively), but does bind α1-adrenergic receptors (α1-ARs; IC50 = 110 nM) in radioligand binding assays. Eticlopride (10 μg/kg) inhibits stereotyped behavior in rats induced by 7-hydroxy-N,N-di-n-propyl-2-aminotetralin (7-OH-DPAT). It also inhibits ketamine- and cocaine-induced hypermotility in rats when administered at doses of 20 and 50 μg/kg, respectively. Selective dopamine D2/D3 receptor antagonist (Ki values are 0.50 and 0.16 nM respectively). Antipsychotic.
Cell-permeable, reversible inhibitor of vesicular trafficking between endoplasmic reticulum and the Golgi apparatus. Inhibits exocytosis with an IC50 of approx. 20 μM. Rapidly releases Arf1 from Golgi membranes. Has similar mechanism of action to brefeldin A. Reversible inhibitor of vesicular trafficking between endoplasmic reticulum and Golgi apparatus. Modifies Golgi ADP-ribosylation factor (ARF)1 GTPase activity and inhibits exocytosis (IC50 ~ 20 mM).
Potent PP2A and PP4 inhibitor (IC50 values are 3.2 and 3 nM, respectively). Inhibits topoisomerase II (IC50 = 40 μM). Weakly inhibits PP1 (IC50 = 131 μM). Induces cell cycle arrest at G2-M-phase. Shows anti-ischemic, antitumor and antibiotic effects in vivo. Centrally active. Fostriecin is an inhibitor of the serine/threonine protein phosphatases 2A (PP2A) and 4 (PP4) (IC50s = 3.2 and 3 nM, respectively). It less effectively inhibits topoisomerase II and PP1 (IC50s = 40 and 131 μM, respectively) and does not inhibit PP2B. Through its effects on protein phosphatases, fostriecin increases the level of histone H3 phosphorylation and may alter epigenetic regulation of cell proliferation. On a related note, fostriecin was first identified as an antitumor antibiotic. Potent inhibitor of protein phosphatase types 2A (PP2A) and 4 (PP4) with IC50 values of 1.5 nM and 3 nM respectively. Also exhibits weaker inhibition of topoisomerase II (IC50 = 40 μM) and protein phosphatase type 1 (PP1) (IC50 = 131 μM) with no apparent inhibition of protein phosphatase type 2B (PP2B). Active in vivo. Originally identified as an antitumor antibiotic from Streptomyces pulveraceous.
Allosteric ligand for the metabotropic glutamate receptor mGlu5; displays neutral modulation. Does not affect agonist-stimulated mGlu5 responses, but blocks regulation of the receptor by other allosteric modulators such as DFB and DMeOB.